6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine
Overview
Description
6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine is a useful research compound. Its molecular formula is C9H10ClN3O2S2 and its molecular weight is 291.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Protein Function Control : Chemically induced dimerization (CID) has been a valuable tool for studying various biological processes. Recent advancements in CID systems allow control over protein function with unprecedented precision and spatiotemporal resolution. This has primary applications in dissecting signal transductions and extending to elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered proteolysis-targeting chimera-based scalable CID (PROTAC-CID) platforms have been developed for inducible gene regulation and gene editing. These platforms can fine-tune gene expression at gradient levels or multiplex biological signals with different logic gating operations, enhancing the versatility of chemically inducible gene regulation (Ma et al., 2023).
Water Use Efficiency and Productivity in Agriculture : CID has been used to evaluate water use efficiency (WUE) and productivity of barley under different environmental conditions. This application in agriculture shows the potential of CID in improving crop efficiency and productivity, particularly in challenging environments (Anyia et al., 2007).
Insights into Cell Biology Problems : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. Recent technical advances in CID have improved specificity and allowed manipulation of multiple systems simultaneously (DeRose, Miyamoto, & Inoue, 2013).
Protein-Protein Interaction Studies : A novel chemical inducer of protein dimerization has been developed, which can be rapidly activated and deactivated using light. This tool enables the control of protein-protein interactions with high spatiotemporal resolution, facilitating the study of dynamic biological processes (Aonbangkhen et al., 2018).
Mass Spectrometry and Peptide Sequencing : CID is crucial in mass spectrometry for producing fragmentation products for all ions generated in an ion source. This technique is essential for the structural interpretation of complex samples, such as metabolites in human plasma (Zhang et al., 2009).
Properties
IUPAC Name |
6-chloro-N-(1-methylcyclopropyl)-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O2S2/c1-9(2-3-9)12-8-11-5-4-6(10)16-7(5)17(14,15)13-8/h4H,2-3H2,1H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSFUHHFTIGRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)NC2=NS(=O)(=O)C3=C(N2)C=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC1)NC2=NS(=O)(=O)C3=C(N2)C=C(S3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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